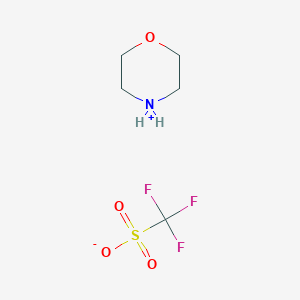

Morpholinium trifluoromethanesulfonate

Overview

Description

Morpholinium trifluoromethanesulfonate is a type of ionic liquid . Morpholinium is an organic chemical compound that features both amine and ether functional groups . When treated with an acid, it forms a salt known as morpholinium . Trifluoromethanesulfonate, also known as triflate, is a common counterion used in the formation of salts .

Synthesis Analysis

The synthesis of N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethylsulfonyl)imide, a similar compound, was achieved by nucleophilic substitution of bromide ion by N-methyl-morpholine . The composition was confirmed by 1H and 13C nuclear magnetic resonance (NMR) spectroscopy .Molecular Structure Analysis

The molecular structure of morpholinium-based ionic liquids was confirmed by 1H and 13C NMR spectroscopy . The structure of ionic compounds is responsible for their properties .Physical And Chemical Properties Analysis

Morpholinium-based ionic liquids have excellent physical and chemical properties, such as good thermal stability, wide electrochemical window, high conductivity, good solubility, good acid-base stability, low vapor pressure, and non-volatility . The melting point for a similar liquid, N-methyl-N-(2-(2-methoxyethoxy)-ethyl)-morpholinium bis-(trifluoromethanesulfonate), was estimated in the range (-80 to -74) °C using differential scanning calorimetry (DSC) .Scientific Research Applications

Cellulose Dissolution and Regeneration

N-Morpholinium trifluoromethanesulfonate: has been investigated for its ability to dissolve cellulose, which is a critical step in the production of regenerated cellulose materials such as fibers, films, and sponges. The compound’s effectiveness in cellulose dissolution is attributed to its structural features, particularly the morpholinium cation paired with the trifluoromethanesulfonate anion . This property is leveraged in creating cellulose solutions that are chemically and colloidal stable, which can be further processed into various forms for applications in textiles, packaging, and biomedical materials.

Proteomics Research

In the field of proteomics, N-Morpholinium trifluoromethanesulfonate is utilized as a biochemical agent. Its role in proteomics involves the study of protein expression, modification, and interaction. The compound’s unique properties make it suitable for use in various proteomic techniques, such as mass spectrometry, where it may help in the preparation or stabilization of samples .

Organic Synthesis

The compound is also used in organic synthesis, where it serves as a reagent, catalyst, or additive in various chemical reactions. Its strong electron-withdrawing properties and low nucleophilicity, combined with high NH-acidity, enable its use in a vast array of organic transformations. This includes its application in cycloaddition reactions, Friedel–Crafts reactions, condensation reactions, and heterocyclization .

Catalysis

N-Morpholinium trifluoromethanesulfonate: finds application as a catalyst in chemical processes. Its ability to facilitate reactions at a faster rate or under milder conditions makes it valuable in industrial and laboratory settings. The compound’s catalytic activity is particularly beneficial in reactions that require precise control over reaction kinetics and product selectivity .

Agriculture

In agriculture, the compound is explored for its potential use in the synthesis of agrochemicals. Its chemical properties may contribute to the development of new pesticides, herbicides, or fertilizers that are more effective or environmentally friendly. The research in this area focuses on harnessing the compound’s reactivity to create compounds that can improve crop yield and protection .

Medicine and Biochemistry

The biochemical properties of N-Morpholinium trifluoromethanesulfonate are of interest in medicine and biochemistry. It may be involved in the synthesis of pharmaceuticals or serve as a building block in drug design. Its role in biochemistry could include the study of metabolic pathways or the development of diagnostic assays .

Sulfonamidation Reactions

This compound acts as a source of nitrogen in C-amination (sulfonamidation) reactions. The products of these reactions are valuable building blocks in organic synthesis, serving as catalysts and ligands in metal complex catalysis. They also have applications in medicine, potentially leading to the development of new therapeutic agents .

Coupling Reactions

Lastly, N-Morpholinium trifluoromethanesulfonate is used in coupling reactions, which are fundamental processes in the synthesis of complex organic molecules. These reactions are crucial for constructing carbon-nitrogen bonds, which are key linkages in many biologically active compounds and pharmaceuticals .

Safety and Hazards

Future Directions

Mechanism of Action

Mode of Action

It is known that the compound is synthesized in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) through a Mislow-Evans type rearrangement . .

Biochemical Pathways

The compound is known to exhibit unique and general reactions with nucleophiles and the deoxygenation trifluoromethylation of carboxylic acids

Result of Action

The compound is known to undergo unique reactions with nucleophiles and participate in the deoxygenation trifluoromethylation of carboxylic acids . .

properties

IUPAC Name |

morpholin-4-ium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO.CHF3O3S/c1-3-6-4-2-5-1;2-1(3,4)8(5,6)7/h5H,1-4H2;(H,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXDLDSWRLLUJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC[NH2+]1.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10F3NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30380983 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Morpholinium trifluoromethanesulfonate | |

CAS RN |

77534-70-4 | |

| Record name | Morpholin-4-ium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30380983 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

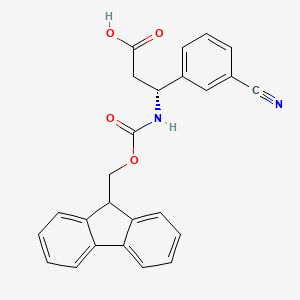

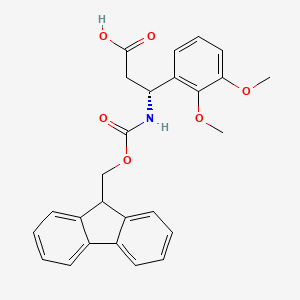

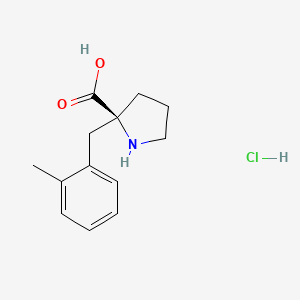

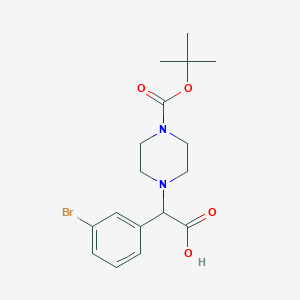

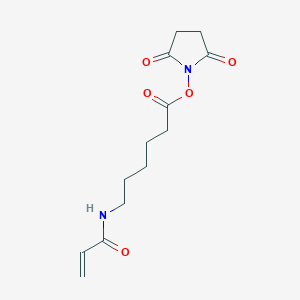

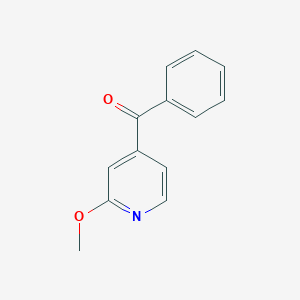

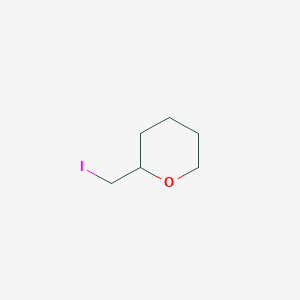

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[Methylsulfanyl-[(2-oxo-1,3-benzoxazol-3-yl)methylsulfanyl]methylidene]cyanamide](/img/structure/B1597122.png)

![2-(2,4-dichlorophenyl)-2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]acetic Acid](/img/structure/B1597138.png)

![N-[2-(4-hydroxyphenyl)ethyl]methanesulfonamide](/img/structure/B1597139.png)

![7-Methyl-2-phenylimidazo[1,2-a]pyrimidin-5-ol](/img/structure/B1597145.png)